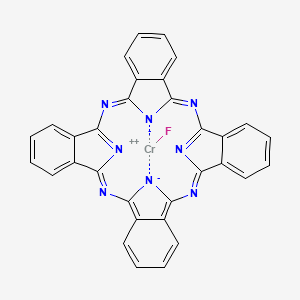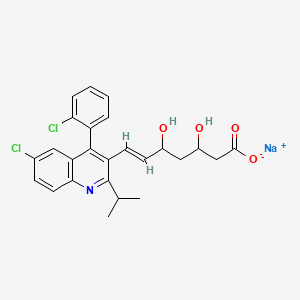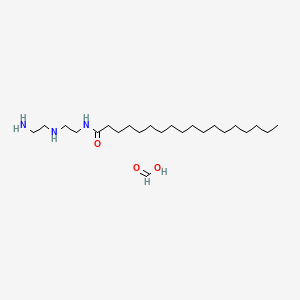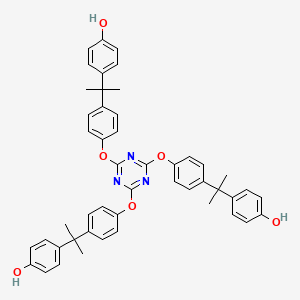
p,p',p''-(1,3,5-Triazine-2,4,6-triyltris(oxy-4,1-phenyleneisopropylidene))trisphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p,p’,p’'-(1,3,5-Triazine-2,4,6-triyltris(oxy-4,1-phenyleneisopropylidene))trisphenol: is a complex organic compound characterized by its triazine core and multiple phenolic groups. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of p,p’,p’'-(1,3,5-Triazine-2,4,6-triyltris(oxy-4,1-phenyleneisopropylidene))trisphenol typically involves the reaction of triazine derivatives with phenolic compounds under controlled conditions. The process often requires the use of catalysts and specific solvents to facilitate the reaction and achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to ensure consistency and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions:
Oxidation: The phenolic groups in the compound can undergo oxidation reactions, leading to the formation of quinones.
Reduction: The triazine core can be reduced under specific conditions, altering its electronic properties.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced triazine derivatives.
Substitution: Halogenated or alkylated phenolic compounds.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of advanced materials, including polymers and coordination complexes.
Biology: In biological research, it serves as a model compound for studying enzyme interactions and metabolic pathways involving phenolic compounds.
Industry: Used in the production of high-performance materials, including resins and coatings, due to its stability and reactivity.
作用机制
The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. The phenolic groups can form hydrogen bonds and participate in electron transfer reactions, while the triazine core can interact with metal ions and other coordination partners. These interactions can modulate biological pathways and chemical processes, making the compound versatile in its applications.
相似化合物的比较
- 4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline
- 2,4,6-Tris(4-formylphenoxy)-1,3,5-triazine
- 4,4’,4’'-s-Triazine-2,4,6-triyl-tribenzoic acid
Uniqueness: p,p’,p’'-(1,3,5-Triazine-2,4,6-triyltris(oxy-4,1-phenyleneisopropylidene))trisphenol stands out due to its multiple phenolic groups and triazine core, which provide a unique combination of reactivity and stability. This makes it particularly useful in applications requiring robust and versatile chemical properties.
属性
CAS 编号 |
85896-30-6 |
|---|---|
分子式 |
C48H45N3O6 |
分子量 |
759.9 g/mol |
IUPAC 名称 |
4-[2-[4-[[4,6-bis[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]-1,3,5-triazin-2-yl]oxy]phenyl]propan-2-yl]phenol |
InChI |
InChI=1S/C48H45N3O6/c1-46(2,31-7-19-37(52)20-8-31)34-13-25-40(26-14-34)55-43-49-44(56-41-27-15-35(16-28-41)47(3,4)32-9-21-38(53)22-10-32)51-45(50-43)57-42-29-17-36(18-30-42)48(5,6)33-11-23-39(54)24-12-33/h7-30,52-54H,1-6H3 |
InChI 键 |
OURVIAHGSIYRHG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC3=NC(=NC(=N3)OC4=CC=C(C=C4)C(C)(C)C5=CC=C(C=C5)O)OC6=CC=C(C=C6)C(C)(C)C7=CC=C(C=C7)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


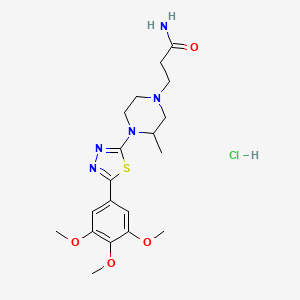
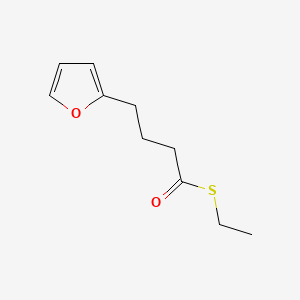
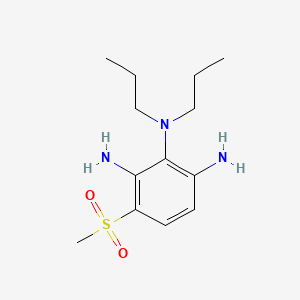
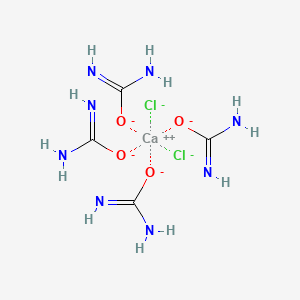

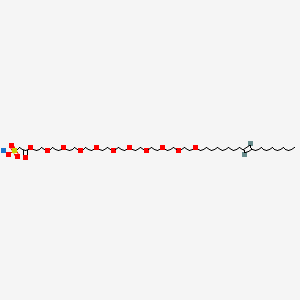
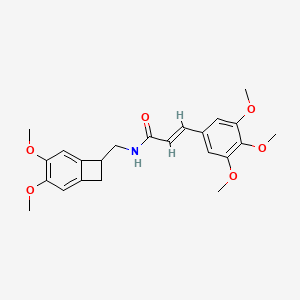
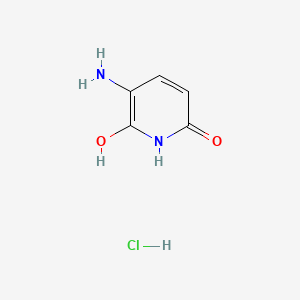
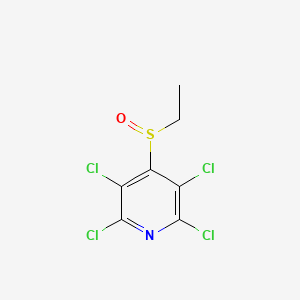
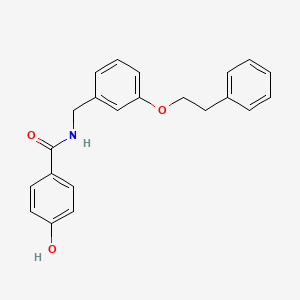
![N,N-dimethyl-2-[1-(4-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;dihydrochloride](/img/structure/B12696598.png)
